2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one

Description

Properties

CAS No. |

70325-75-6 |

|---|---|

Molecular Formula |

C13H13ClN2OS |

Molecular Weight |

280.77 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |

InChI |

InChI=1S/C13H13ClN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2 |

InChI Key |

XXODRLUQHYVIDX-UHFFFAOYSA-N |

SMILES |

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a member of the imidazopyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

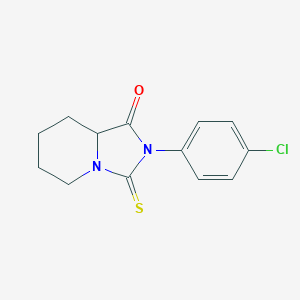

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 µg/mL | |

| Anticancer | HeLa cells | 10 µM | |

| Anti-inflammatory | RAW 264.7 macrophages | 20 µM |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study published in ResearchGate reported the synthesis and evaluation of various thioxoimidazopyridine derivatives, including our compound. The results indicated that it has notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with an IC50 value of 15 µg/mL for S. aureus . -

Anticancer Potential :

In vitro studies conducted on HeLa cells revealed that this compound induces apoptosis through mitochondrial pathways. The study highlighted that at a concentration of 10 µM, the compound significantly reduced cell viability and increased markers of apoptosis . -

Anti-inflammatory Effects :

Research focusing on inflammatory responses showed that this compound effectively inhibited the production of TNF-alpha in RAW 264.7 macrophages at concentrations around 20 µM. This suggests a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

- Structural Differences : Replaces the pyridine ring in the target compound with a quinazoline system, introducing an additional nitrogen atom and aromatic ring (Figure 1).

- Synthesis : Multi-step process involving cyclization and thiourea incorporation, similar to the target compound but requiring extended reaction times due to increased ring complexity .

| Property | Target Compound | Quinazoline Analog |

|---|---|---|

| Core Structure | Imidazopyridine | Imidazoquinazoline |

| Molecular Formula | C₁₃H₁₂ClN₃OS | C₁₇H₁₃ClN₄OS |

| Key Functional Groups | 4-Cl-C₆H₄, C=S | 4-Cl-C₆H₄, C=S |

| Electronic Properties | Moderate conjugation | Extended π-system |

Figure 1 : Core heterocycle comparison.

Substituent Modifications

2-(4-Benzylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one

- Structural Differences : Substitutes the 4-chlorophenyl group with a 4-benzylphenyl moiety, increasing steric bulk and lipophilicity.

- Synthesis : Methodology parallels the target compound but uses benzylphenyl-containing precursors .

| Substituent | Lipophilicity (logP) | Aqueous Solubility |

|---|---|---|

| 4-Chlorophenyl | ~2.5 | Moderate |

| 4-Benzylphenyl | ~3.8 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.